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Compound of Interest

Compound Name: Aniline
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied
Chemistry (IUPAC) nomenclature for aniline and its derivatives. It is designed to serve as a
practical resource for chemists in research, development, and quality control, ensuring
accurate and unambiguous communication of chemical structures. The guide covers the
fundamental principles of naming aniline-based compounds, including the prioritization of
functional groups, and provides detailed experimental protocols for structural elucidation.

Core Principles of Aniline Nomenclature

The IUPAC system recognizes "aniline" as a retained common name for the parent compound,
benzenamine (CeHsNH2).[1][2][3] This serves as the foundational name for many of its
derivatives. Alternatively, the systematic name "benzenamine" is also acceptable under IUPAC
rules.[3]

Numbering and Locants

The carbon atom of the benzene ring attached to the amino group (—NH-2) is designated as
position 1.[1][4][5] Substituents on the ring are assigned the lowest possible locants (numbers).
For monosubstituted anilines, the prefixes ortho- (0-), meta- (m-), and para- (p-) can be used
to denote substituents at positions 2, 3, and 4, respectively.[1] However, for polysubstituted
rings, numerical locants are mandatory.[5]
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N-Substituted Derivatives

When alkyl or other groups are substituted on the nitrogen atom of the amino group, they are
designated with the locant N-.[3] If multiple identical groups are attached to the nitrogen,
prefixes such as N,N-di or N,N,N-tri are used.[6][7]

Prioritization of Functional Groups

When an aniline derivative contains other functional groups, a priority system determines the
parent name of the molecule. The amino group (—NH2) has a lower priority than many other
functional groups, such as carboxylic acids, esters, and alcohols.[8][9][10][11][12] If a higher-
priority functional group is present, the aniline moiety is treated as a substituent, and the —NH:
group is designated by the prefix "amino-".[3][12]

The following table summarizes the priority of common functional groups relative to amines.

) Suffix (if .

Priority Functional Formula principal Preflx- i
Group Class substituent)

group)

Higher Carboxylic acids —COOH -oic acid carboxy-

Esters —COOR -oate alkoxycarbonyl-

Amides —CONH: -amide carbamoyl-

Aldehydes —CHO -al formyl- or oxo-

Ketones >C=0 -one 0XO0-

Alcohols —-OH -ol hydroxy-

Reference Amines —NH:2 -amine amino-

Lower Alkenes >C=C< -ene -

Alkynes —-C=C- -yne -

Ethers -OR - alkoxy-

Halides —X - halo-

Nitro compounds  —NO:2 - nitro-
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IUPAC Nomenclature Examples

The following table provides examples of IUPAC names for a range of aniline derivatives,
illustrating the application of the rules discussed.

Structure IUPAC Name(s) Comments

"Aniline" is the retained,

CesHsNH:2 Aniline, Benzenamine
preferred IUPAC name.
- o The common name o-toluidine
2-CH3CesHaNH:2 2-Methylaniline, o-Toluidine o
is still frequently used.
4-Bromoaniline, p- Numerical locant is preferred
4-BrCsHaNH:2 . .
Bromoaniline for clarity.
- The methyl group is on the
CeHsNH(CHs) N-Methylaniline

nitrogen atom.

Two ethyl groups are on the

CeHsN(CH2CH:s)2 N,N-Diethylaniline )
nitrogen atom.
Numbering gives the nitro
3-NO2CeHaNH:2 3-Nitroaniline group the lowest possible
locant after the amino group.
The hydroxyl group has higher
4-HOCeHaNH:2 4-Aminophenol priority, so the parent name is

phenol.

The carboxylic acid group has
2-HOOC-CesHaNH:2 2-Aminobenzoic acid the highest priority, so the

parent name is benzoic acid.

] - For multiple substituents,
2,4,6-Cl3CeHaNH2 2,4,6-Trichloroaniline )
numerical locants are used.

Logical Workflow for IUPAC Naming of Aniline
Derivatives

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b041778?utm_src=pdf-body
https://www.benchchem.com/product/b041778?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The following diagram illustrates the decision-making process for naming an aniline derivative

according to IUPAC rules.

Click to download full resolution via product page

A flowchart for the systematic IUPAC naming of aniline derivatives.

Experimental Protocols for Structural Elucidation

The unambiguous determination of an aniline derivative's structure is a prerequisite for its
correct naming. This is typically achieved through a combination of spectroscopic techniques.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for the structural elucidation of a synthesized

aniline derivative.
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A generalized workflow for the structural elucidation of aniline derivatives.

Detailed Methodologies

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
+ H NMR: Provides information on the number, environment, and connectivity of protons.

o Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDClz, DMSO-ds) containing tetramethylsilane (TMS) as an
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internal standard.[13]

o Acquisition: Acquire the spectrum on a 300-600 MHz spectrometer.
o Typical Chemical Shifts (8, ppm):

» Aromatic protons (Ar-H): 6.5 - 7.5 ppm. The substitution pattern influences the
multiplicity and exact shifts.

= Amine proton (N-H): 3.0 - 5.0 ppm (broad singlet, can exchange with D20).
» N-Alkyl protons (a-protons): 2.5 - 3.5 ppm.
e 13C NMR: Provides information on the number and chemical environment of carbon atoms.
o Sample Preparation: As for tH NMR, but a higher concentration may be required.
o Acquisition: Typically acquired on the same instrument as the *H NMR.
o Typical Chemical Shifts (8, ppm):
» C-NH2 (C1): 140 - 150 ppm.
» Other aromatic carbons: 110 - 130 ppm.
» N-Alkyl carbons: 30 - 50 ppm.
5.2.2. Infrared (IR) Spectroscopy
e Purpose: To identify the presence of key functional groups.

o Sample Preparation: Samples can be analyzed as thin films (for liquids), KBr pellets (for
solids), or using an Attenuated Total Reflectance (ATR) accessory.

o Acquisition: Record the spectrum over the 4000-400 cm~1 range.
o Characteristic Absorption Bands (cm™2):

= N-H stretch (primary anilines): Two bands in the 3300-3500 cm~1 region.
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N-H stretch (secondary anilines): One band in the 3300-3500 cm~1 region.

C-N stretch (aromatic): 1250-1360 cm™2.

Aromatic C=C stretch: 1450-1600 cm™1.

Aromatic C-H out-of-plane bending: 690-900 cm~! (indicative of substitution pattern).
5.2.3. Mass Spectrometry (MS)

e Purpose: To determine the molecular weight and fragmentation pattern, which aids in
structural confirmation.

o Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,
methanol, acetonitrile).

o lonization Techniques: Electron lonization (El) or Electrospray lonization (ESI) are
commonly used.

o Key Observations:

= Molecular lon (M*e): The molecular weight of the compound. According to the nitrogen
rule, an odd molecular weight suggests the presence of an odd number of nitrogen
atoms.

» Fragmentation: Common fragmentation patterns for anilines include the loss of He,
HCN, and cleavage of N-alkyl groups.

Summary of Spectroscopic Data for Aniline

The following table summarizes the characteristic spectroscopic data for the parent compound,
aniline.
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Technique Observation Value/Range

) ) ) 7.18 (t, 2H, meta-H), 6.77 (t,
Chemical Shift (6, ppm) in
1H NMR 1H, para-H), 6.68 (d, 2H,

CDCls
ortho-H), 3.73 (s, 2H, NH2)

Chemical Shift (8, ppm) in 146.6 (C1), 129.3 (meta-C),
CDCls 118.5 (para-C), 115.1 (ortho-C)

13C NMR

3430, 3350 (N-H stretch), 1620
IR Absorption (cm~1) (N-H bend), 1275 (C-N
stretch), 750, 690 (C-H bend)

93 (M+e, 100%), 66 (M-HCN,

MS (EI) m/z (relative intensity)
30%), 39 (15%)

This guide provides the foundational knowledge for accurately and systematically applying
IUPAC nomenclature to aniline derivatives, supported by established experimental techniques
for structural verification. Adherence to these principles is paramount for clear communication
and reproducibility in the scientific and industrial communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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